molecular formula C14H17N5O4 B2451963 ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919031-17-7

ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B2451963
CAS No.: 919031-17-7
M. Wt: 319.321
InChI Key: YEGWHNNMVFNMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a synthetic compound that garners attention for its unique structure and potential applications across various scientific fields. This compound belongs to the class of imidazo[2,1-f]purines, known for their biological activity and significance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can be synthesized via several routes, involving multi-step organic reactions. A common method involves the cyclization of appropriate intermediates under controlled conditions. Reagents such as dimethylformamide (DMF) and catalytic amounts of acid or base are often used. The reaction typically proceeds under reflux conditions, with temperatures maintained between 80-120°C.

Industrial Production Methods

Industrial production of this compound may involve a scale-up of laboratory synthesis methods, optimizing the reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis can be employed to improve efficiency and scalability. Quality control is maintained through rigorous purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is known to undergo several types of chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to form higher oxidation state derivatives.

  • Reduction: : Reduces to simpler compounds under specific conditions.

  • Substitution: : Undergoes nucleophilic substitution reactions, particularly at reactive sites within the imidazo[2,1-f]purine ring.

Common Reagents and Conditions

Common reagents include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. Typical conditions involve varying temperatures and solvent systems, often requiring inert atmospheres to prevent unwanted side reactions.

Major Products

The products of these reactions depend on the reaction type and conditions. For example, oxidation may yield dioxo derivatives, while reduction typically results in the formation of corresponding alcohols or amines. Substitution reactions produce a variety of substituted imidazo[2,1-f]purines with potential bioactivity.

Scientific Research Applications

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate has numerous applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and studying reaction mechanisms.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

  • Industry: : Utilized in the production of specialized materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind specifically to active sites, inhibiting or modulating biological processes. The pathways involved often include signal transduction and metabolic regulation, making it a candidate for therapeutic research.

Comparison with Similar Compounds

When comparing ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate with other imidazo[2,1-f]purines, its uniqueness lies in its specific substitutions and the resultant biological activity. Similar compounds include:

  • 1,6,7-trimethylimidazo[2,1-f]purine-2,4-dione: : Shares a similar core structure but differs in ester substitutions.

  • 3,4-dihydro-1H-imidazo[2,1-f]purin-8-yl acetate: : Varies in the side chain modifications, impacting its chemical behavior.

This compound's unique ester functional group imparts distinct properties, making it a valuable compound for further study.

Properties

IUPAC Name

ethyl 2-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-5-23-9(20)6-18-7(2)8(3)19-10-11(15-13(18)19)17(4)14(22)16-12(10)21/h5-6H2,1-4H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGWHNNMVFNMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.